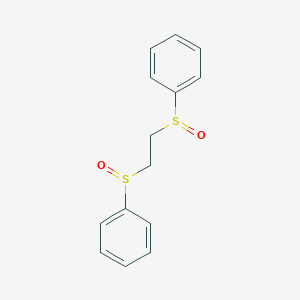

![molecular formula C10H15N5O B1276402 2-氨基-6-丁基-5-甲基[1,2,4]三唑并[1,5-A]嘧啶-7-醇 CAS No. 873408-42-5](/img/structure/B1276402.png)

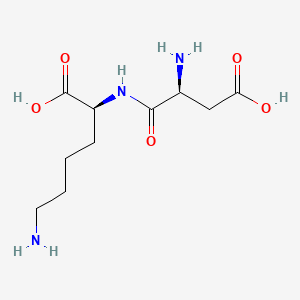

2-氨基-6-丁基-5-甲基[1,2,4]三唑并[1,5-A]嘧啶-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

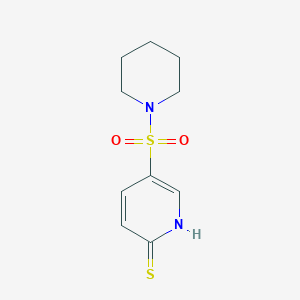

The compound 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest due to its potential biological activity and its utility as a synthon in the preparation of polycondensed heterocycles. The triazolopyrimidine core is a versatile moiety that can be further functionalized to create a wide array of heterocyclic compounds with diverse properties and potential applications.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been explored through various methods. One approach involves the acid-catalyzed condensation of 2-amino-substituted [1,2,4]triazolo[1,5-a]pyrimidines with 1,3-diketones or 1,1,3,3-tetramethoxypropane, leading to the formation of polycyclic derivatives . Another efficient synthesis method is a one-pot reaction involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, which yields 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives can vary significantly depending on the substituents and the conditions under which they are synthesized. For instance, the reaction of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides can lead to the formation of amides and subsequent intramolecular alkylation to form various polycondensed heterocycles . The crystal structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported, showing different supramolecular architectures in its solvated forms .

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives is influenced by their molecular structure. For example, the partially hydrogenated derivatives can undergo acylation, intramolecular alkylation, and various other reactions leading to mesoionic heterocycles or the selective synthesis of free bases, oxidative aromatization, or hydrolysis of the dihydropyrimidine cycle . These reactions are sensitive to the reaction conditions and the nature of the substituents on the triazolopyrimidine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are determined by their molecular structure and the nature of their substituents. The solvate forms of these compounds can exhibit different hydrogen-bonding interactions and supramolecular architectures, which can be analyzed through topological analyses of the electron-density distribution. These analyses can provide insights into the hydrogen-bonding energies and the stability of the resulting structures .

科学研究应用

抗菌活性

Lahmidi 等人(2019)的一项研究探讨了该化合物的衍生物的合成,突出了其对革兰氏阳性菌和革兰氏阴性菌(如金黄色葡萄球菌、大肠杆菌和铜绿假单胞菌)的抗菌活性 (Lahmidi 等,2019).

合成和区域选择性一步合成

Massari 等人(2017)报道了该化合物衍生物的高效且区域选择性的一步合成,突出了其作为生物活性化合物支架的潜力,特别是用于抑制流感病毒 RNA 聚合酶 (Massari 等,2017).

抗菌和抗真菌活性

Komykhov 等人(2017)合成了该化合物的衍生物并研究了它们的抗菌和抗真菌活性,证明了它们在治疗感染方面的潜力 (Komykhov 等,2017).

化学转化

Zemlyanaya 等人(2018)研究了相关化合物的合成和化学转化,有助于理解其化学行为和在合成化学中的潜在应用 (Zemlyanaya 等,2018).

镇痛活性

Ogorodnik 等人(2018)合成了该化合物的衍生物并评估了它们的镇痛作用。该研究突出了这些化合物在疼痛管理中的潜力,其中特定的衍生物显示出显着的镇痛活性 (Ogorodnik 等,2018).

新型合成方法

其他研究集中在该化合物及其衍生物的新型合成方法和表征上,展示了在药用和合成化学中的广泛潜在应用。这些包括 Pyatakov 等人(2015)、Chernyshev 等人(2014)和 Gol 等人(2019)等人的工作 (Pyatakov 等,2015), (Chernyshev 等,2014), (Gol 等,2019).

未来方向

The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies . It has been exploited to generate candidate treatments for cancer and parasitic diseases . This suggests that “2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” and other TP derivatives may have potential applications in the development of new therapeutic agents.

属性

IUPAC Name |

2-amino-6-butyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-3-4-5-7-6(2)12-10-13-9(11)14-15(10)8(7)16/h3-5H2,1-2H3,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGXMMMKJXRDKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C2N=C(NN2C1=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424240 |

Source

|

| Record name | 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL | |

CAS RN |

873408-42-5 |

Source

|

| Record name | 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

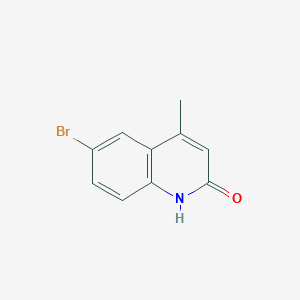

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

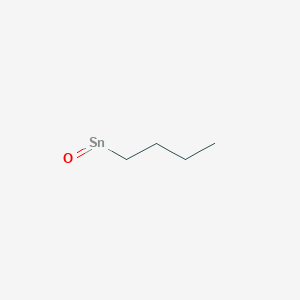

![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)